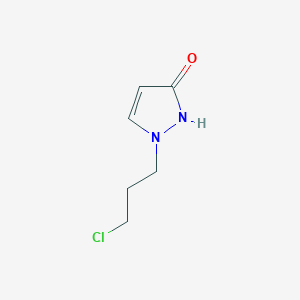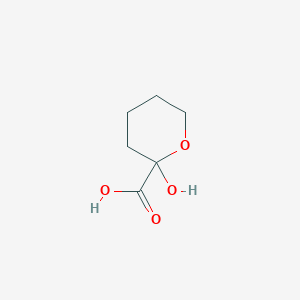
2-Hydroxyoxane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxyoxane-2-carboxylic acid is an organic compound that belongs to the class of carboxylic acids. It features a carboxyl group (-COOH) and a hydroxyl group (-OH) attached to the same carbon atom, forming a unique structure. This compound is known for its versatility and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Hydroxyoxane-2-carboxylic acid can be synthesized through several methods:
Oxidation of Primary Alcohols and Aldehydes: Primary alcohols can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO₄) in acidic, alkaline, or neutral media.
Hydrolysis of Nitriles and Amides: Nitriles can be hydrolyzed to amides and then to carboxylic acids in the presence of catalysts (H⁺ or OH⁻).
Carboxylation of Grignard Reagents: Grignard reagents react with carbon dioxide to form carboxylic acids after acidification with a mineral acid.
Industrial Production Methods
Industrial production of this compound often involves the oxidation of primary alcohols or aldehydes using large-scale oxidizing agents. The process is optimized for high yield and purity, ensuring the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxyoxane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into alcohols or aldehydes.
Substitution: The hydroxyl group can be substituted with other nucleophiles to form esters, amides, or anhydrides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromic acid.
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Alcohols, amines, thionyl chloride (SOCl₂).
Major Products Formed
Esters: Formed by reacting with alcohols.
Amides: Formed by reacting with amines.
Anhydrides: Formed by heating two molecules of carboxylic acid.
Applications De Recherche Scientifique
2-Hydroxyoxane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Plays a role in metabolic pathways and is used in the study of enzyme mechanisms.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, nanomaterials, and surface modifiers.
Mécanisme D'action
The mechanism of action of 2-Hydroxyoxane-2-carboxylic acid involves its interaction with molecular targets through its carboxyl and hydroxyl groups. These functional groups enable it to participate in hydrogen bonding, nucleophilic substitution, and other chemical interactions. The pathways involved include:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites.
Signal Transduction: Modulates cellular signaling pathways by interacting with receptors and other proteins.
Comparaison Avec Des Composés Similaires
2-Hydroxyoxane-2-carboxylic acid can be compared with other carboxylic acids such as:
Lactic Acid (2-Hydroxypropanoic Acid): Similar structure but differs in the carbon chain length.
Glycolic Acid (Hydroxyacetic Acid): Has one less carbon atom and different properties.
Citric Acid (2-Hydroxypropane-1,2,3-tricarboxylic Acid): Contains multiple carboxyl groups and is used in different applications.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields.
Propriétés
Numéro CAS |
776255-60-8 |
|---|---|
Formule moléculaire |
C6H10O4 |
Poids moléculaire |
146.14 g/mol |
Nom IUPAC |
2-hydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C6H10O4/c7-5(8)6(9)3-1-2-4-10-6/h9H,1-4H2,(H,7,8) |
Clé InChI |
SXTJHIPACWRISC-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Indole, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-2-(2-thienyl)-](/img/structure/B14211304.png)
![Benzenesulfonamide, 3-chloro-2-methyl-N-[4-(4-nitrophenoxy)phenyl]-](/img/structure/B14211311.png)
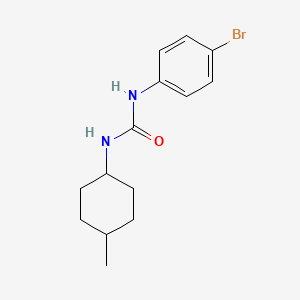
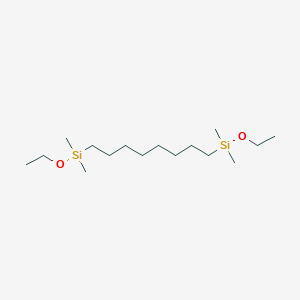
![3-[Di(prop-2-en-1-yl)amino]benzonitrile](/img/structure/B14211331.png)
![2-({2-[(4-Cyanophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14211332.png)
![Trimethyl({6-[(prop-2-en-1-yl)oxy]hexyl}oxy)silane](/img/structure/B14211342.png)

![Benzenemethanamine, N-[2-(phenylseleno)cyclohexylidene]-](/img/structure/B14211359.png)
![Acetic acid;2-[(dodecyl-methyl-octylsilyl)oxy-ethyl-methylsilyl]ethanol](/img/structure/B14211361.png)

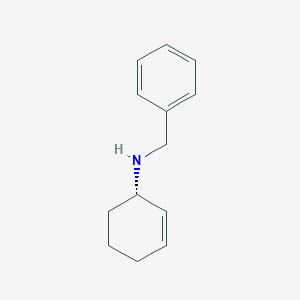
![N-ethyl-2,2,2-trifluoro-N-[(2S)-1-phenylpropan-2-yl]acetamide](/img/structure/B14211378.png)
